molecular formula C17H19FN2O B5014121 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol

3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5014121
M. Wt: 286.34 g/mol
InChI Key: NAEPFXODRMQPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-16-6-1-2-7-17(16)20-10-8-19(9-11-20)13-14-4-3-5-15(21)12-14/h1-7,12,21H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEPFXODRMQPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-fluorophenylpiperazine with a suitable phenolic compound. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with 2-fluorophenylpiperazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting the uptake of nucleosides in cells . The presence of the fluorophenyl and piperazine moieties contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]phenol is unique due to its specific combination of a fluorophenyl group and a piperazine moiety, which imparts distinct chemical and biological properties. This combination enhances its binding affinity to certain molecular targets and its potential therapeutic applications .

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